molecular formula C10H12N4O2 B12761507 N-(1-Methyl-2-pyrrolidinylidene)-5-nitro-2-pyridinamine CAS No. 84858-91-3

N-(1-Methyl-2-pyrrolidinylidene)-5-nitro-2-pyridinamine

Katalognummer: B12761507
CAS-Nummer: 84858-91-3
Molekulargewicht: 220.23 g/mol
InChI-Schlüssel: VZZKGEOAKJMEIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-Methyl-2-pyrrolidinylidene)-5-nitro-2-pyridinamine is a chemical compound with a complex structure that includes a pyrrolidine ring and a nitro group attached to a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Methyl-2-pyrrolidinylidene)-5-nitro-2-pyridinamine typically involves multi-step reactions. One common method includes the reaction of 1-methyl-2-pyrrolidinone with 5-nitro-2-chloropyridine under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

N-(1-Methyl-2-pyrrolidinylidene)-5-nitro-2-pyridinamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions often involve controlled temperatures and pressures to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-(1-Methyl-2-pyrrolidinylidene)-5-amino-2-pyridinamine .

Wissenschaftliche Forschungsanwendungen

N-(1-Methyl-2-pyrrolidinylidene)-5-nitro-2-pyridinamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(1-Methyl-2-pyrrolidinylidene)-5-nitro-2-pyridinamine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(1-Methyl-2-pyrrolidinylidene)-N’-phenyl-1-pyrrolidinecarboximidamide
  • Phenformin
  • Buformin
  • Metformin

Uniqueness

N-(1-Methyl-2-pyrrolidinylidene)-5-nitro-2-pyridinamine is unique due to its specific structural features, such as the combination of a pyrrolidine ring and a nitro group attached to a pyridine ring.

Eigenschaften

CAS-Nummer

84858-91-3

Molekularformel

C10H12N4O2

Molekulargewicht

220.23 g/mol

IUPAC-Name

1-methyl-N-(5-nitropyridin-2-yl)pyrrolidin-2-imine

InChI

InChI=1S/C10H12N4O2/c1-13-6-2-3-10(13)12-9-5-4-8(7-11-9)14(15)16/h4-5,7H,2-3,6H2,1H3

InChI-Schlüssel

VZZKGEOAKJMEIV-UHFFFAOYSA-N

Kanonische SMILES

CN1CCCC1=NC2=NC=C(C=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.